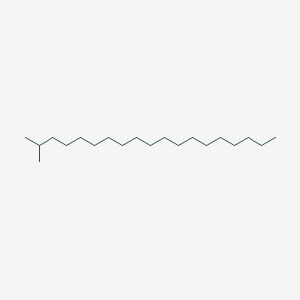

2-Methylnonadecane

Description

Properties

IUPAC Name |

2-methylnonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDMQGKBNGPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010027 | |

| Record name | 2-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-86-7, 52845-07-5 | |

| Record name | 2-Methylnonadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR294KAG3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of 2 Methylnonadecane Across Natural Systems

Phyto-Chemical Identification of 2-Methylnonadecane

The branched-chain hydrocarbon this compound is a naturally occurring compound found within the plant kingdom. Its presence is primarily associated with protective surface lipids and volatile emissions.

This compound is a constituent of the cuticular wax of plants. ontosight.ai The plant cuticle is a protective layer composed of complex hydrophobic compounds, including very-long-chain fatty acids (VLCFAs) and their derivatives like alkanes. semanticscholar.org This waxy layer serves as a primary physical barrier against external environmental factors. semanticscholar.org A crucial function of cuticular waxes, including alkanes like this compound, is the prevention of non-stomatal water loss, which is essential for plant survival, particularly in arid conditions. ontosight.aisemanticscholar.org The composition and amount of these waxes can vary significantly between plant species and even different organs of the same plant. semanticscholar.org In the model plant Arabidopsis, alkanes represent the major component (over 70%) of the cuticular wax layer. semanticscholar.org

Beyond its structural role in waxes, this compound has been identified as a volatile organic compound in various botanical extracts and floral scents. Analysis of the volatile profile of fresh Capsicum chinense (BRS Seriema variety) peppers identified this compound, which was described as contributing a sweet, floral aroma. researchgate.net The compound has also been detected in hexane (B92381) extracts from the leaves of several species of the genus Allamanda, including A. blanchetii, A. neriifolia, A. schottii, and A. violacea. pjps.pk

The presence of this compound has been documented in specific plant cultivars and species through chemical analysis of their extracts.

| Plant Species/Cultivar | Plant Part Analyzed | Method of Analysis | Finding | Reference |

| Capsicum chinense 'BRS Seriema' | Fresh Fruit | Headspace SPME-GC-MS | Identified as a volatile compound with a sweet, floral descriptor. | researchgate.net |

| Allamanda blanchetii | Leaves | GC-MS | Detected in hexane extract. | pjps.pk |

| Allamanda neriifolia | Leaves | GC-MS | Detected in hexane extract. | pjps.pk |

| Allamanda schottii | Leaves | GC-MS | Detected in hexane extract. | pjps.pk |

| Allamanda violacea | Leaves | GC-MS | Detected in hexane extract. | pjps.pk |

Characterization in Botanical Extracts and Floral Volatiles

Zoo-Chemical Discovery of this compound

In the animal kingdom, this compound is recognized for its role as a semiochemical, specifically as a component of insect pheromones that mediate chemical communication. pherobase.compherobase.com

Research has firmly established this compound as a sex pheromone component for certain insect species. It is one of six hydrocarbon components identified in the sex pheromone of the moth Holomelina lamae. ncsu.eduresearchgate.net This multicomponent blend is crucial for species-specific communication and mating. ncsu.edu

Detailed studies on the moth Holomelina lamae have provided both qualitative and quantitative data on the composition of its sex pheromone, including this compound. The pheromone has been analyzed from two sources: direct extracts from the female's pheromone gland and collections of volatiles released into the air by "calling" females (the process of releasing a pheromone to attract mates). ncsu.edu

The analysis revealed a six-component hydrocarbon blend that is consistently found in both gland extracts and airborne collections, indicating a tightly regulated composition. ncsu.eduresearchgate.net The total amount of these six components in the gland was found to change with the female's age, increasing from an average of 6,299 ng on day one post-eclosion to 7,498 ng on day four. ncsu.edu

Airborne collections determined that the peak release rates of the total pheromone blend ranged from 13 to 350 ng per 10 minutes. ncsu.edu A comparison of the relative abundance of each compound showed that the ratio of components in the airborne emissions was very similar to the ratio found in the gland extracts of two-day-old females. ncsu.edu In these airborne collections, this compound constituted approximately 1.53% of the total blend. ncsu.edu

| Compound | Gland Extract (2-day-old female) % | Airborne Collection % |

| 2-Methylhexadecane | 0.70 | 0.78 |

| n-Heptadecane | 4.19 | 7.45 |

| 2-Methylheptadecane (B108993) | 90.12 | 84.80 |

| 2-Methyloctadecane | 1.65 | 2.84 |

| n-Nonadecane | 1.91 | 2.59 |

| This compound | 1.42 | 1.53 |

| Data sourced from Schal et al. (1987) ncsu.edu |

Identification as an Insect Pheromone Component

Temporal Dynamics and Age-Related Modulation of Pheromone Blends

The composition and quantity of pheromone blends, including this compound, are not static and can exhibit significant temporal and age-related variations. These dynamics are crucial for synchronizing mating behaviors and can be influenced by both endogenous rhythms and external environmental factors.

In the tiger moth Holomelina lamae, this compound is one of six hydrocarbon components identified in the female's sex pheromone gland. ncsu.eduresearchgate.net Studies have revealed that the total quantity of this six-component blend in the gland changes with the age of the female moth. The amount increases from day 1 post-eclosion, reaching a peak around day 4, and then subsequently decreases. ncsu.eduresearchgate.net Despite these changes in the total amount, the ratio of the components within the blend shows low variability among individual moths, suggesting a tightly regulated system for maintaining the integrity of the chemical signal. ncsu.eduresearchgate.net Minor changes in the ratio and quantity of the blend are also observed as a function of the time of day. ncsu.eduresearchgate.net The rate of pheromone emission in H. lamae is highest shortly after the onset of calling behavior, which itself is influenced by photoperiod and temperature cues. ncsu.eduresearchgate.net

The stability of the pheromone blend ratio is significant. In H. lamae, the ratio of the six components in airborne collections is very similar to that found in gland extracts. ncsu.edu This suggests that the blend is released as a whole, possibly through atomization rather than simple volatilization, which would preserve the specific ratios necessary for effective chemical communication. ncsu.edu Such temporal regulation ensures that the peak pheromone signal coincides with the period of maximum male responsiveness.

The following table illustrates the age-related changes in the total quantity of the six-component pheromone blend in Holomelina lamae glands.

| Age (Days Post-Eclosion) | Mean Total Pheromone Quantity (ng) |

| 1 | 6299 |

| 4 | 7498 |

This table shows the mean total quantity of the six-component pheromone blend, which includes this compound, in the glands of female Holomelina lamae at different ages. Data sourced from Schal et al. ncsu.eduresearchgate.net

Implications for Species-Specific Chemical Communication and Reproductive Isolation

The specific composition of pheromone blends, which can include compounds like this compound, plays a critical role in ensuring species-specific mating and maintaining reproductive isolation between closely related species. researchgate.netunil.ch Divergence in these chemical signals can act as a pre-zygotic isolating barrier, preventing hybridization.

In the walking-stick insect genus Timema, cuticular hydrocarbons (CHCs), which can include branched alkanes like this compound, serve as mate recognition signals. unil.ch Studies have shown that hydrocarbon profiles differ significantly among Timema species and even between populations of the same species adapted to different host plants. unil.ch Mating is more likely to occur between species with similar hydrocarbon profiles, indicating that these chemical cues are directly involved in mate choice and contribute to reproductive isolation. unil.ch The evolution of these CHC profiles often appears to be concentrated around speciation events, suggesting that changes in chemical signals are driven by selection for reproductive isolation. unil.ch

The African weaver ant, Oecophylla longinoda, provides another example where a complex mixture of cuticular and glandular chemicals, including this compound (11.92% of the total extract), likely functions in chemical communication. researchgate.netresearchgate.net The specific blend of hydrocarbons, esters, and alcohols helps to define the colony's odor and could be involved in distinguishing between nestmates and non-nestmates, as well as in other social behaviors, thereby contributing to the integrity of the colony and the species. researchgate.netresearchgate.net

Detection in Animal Secretions and Exudates

This compound is not limited to insect pheromones and has been identified in the secretions and exudates of various other animals.

Ants: In the African weaver ant, Oecophylla longinoda, this compound was identified as a significant component (11.92%) of the volatile compounds extracted from their abdominal glands. researchgate.netresearchgate.net This complex mixture of hydrocarbons, esters, and alcohols is believed to function as a pheromone. researchgate.net

Snails: The mucus of the land snail Monacha obstructa has been found to contain 10-methylnonadecane (B1617883), a structural isomer of this compound. researchgate.net While the specific function in snails is not fully elucidated, these compounds are part of a complex chemical profile that varies between different snail species. researchgate.net

Microbial and Mycological Production of this compound

Isolation from Bacterial Metabolites and Fermentation Products

This compound has been identified as a metabolite produced by several bacterial species, highlighting the diverse biosynthetic capabilities of microorganisms.

Streptomyces spp.: A strain of Streptomyces (H3-2) has been noted for its production of this compound, among other volatile organic compounds (VOCs). nih.govmdpi.com This production is of interest for its potential application in controlling Banana Fusarium Wilt. nih.govmdpi.com

Bacillus spp.: In a study on endophytic bacteria from Cinnamomum camphora, Bacillus atrophaeus (strain Camph. 1) was found to produce this compound when cultured in LB medium. nih.gov This was part of a broader profile of alkanes produced by the bacterium, which varied depending on the culture medium used. nih.gov Another study identified 2-methyleicosane (B74224), a similar branched alkane, in the n-hexane fraction of extracellular metabolites from Bacillus subtilis. frontiersin.org

Fermentation Products: this compound has also been detected in "Burukutu," a traditional Nigerian sorghum-based alcoholic beverage. journaljsrr.com Its presence is a result of the metabolic activities of the mixed microbial community, including Saccharomyces cerevisiae, Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli, involved in the fermentation process. journaljsrr.com

Wastewater Treatment: In a study of a composite biofilm system for treating alkaline-surfactant-polymer flooding produced water, 10-Methylnonadecane was detected in the effluent of the aerobic reaction zone. frontiersin.org This suggests that under certain conditions, microbial consortia can produce such branched-chain alkanes during the degradation of organic pollutants. frontiersin.org

The following table summarizes the bacterial sources from which this compound has been isolated.

| Bacterial Species/Source | Finding |

| Streptomyces sp. H3-2 | Produces this compound as a volatile compound. nih.govmdpi.com |

| Bacillus atrophaeus Camph. 1 | Synthesizes this compound in LB culture medium. nih.gov |

| "Burukutu" (fermented beverage) | Contains this compound as a metabolite from the fermenting microbial community. journaljsrr.com |

This interactive table provides a summary of bacterial sources identified to produce this compound.

Identification as a Fungal Secondary Metabolite

Fungi are well-known for their prolific production of a vast array of secondary metabolites, which are compounds not essential for their basic growth but often confer a competitive advantage in their environment. mdpi.comresearchgate.net This chemical diversity includes hydrocarbons like this compound.

Research has shown that the fungus Fusarium verticillioides, a common colonizer of maize, produces a variety of volatile organic compounds (VOCs), including a significant number of branched-chain alkanes. mdpi.com Among these, 2-methyleicosane was identified, and the study suggested a metabolic pathway for the formation of other 2-methyl branched alkanes, including this compound, through the condensation of acetyl-CoA and malonyl-CoA units followed by further reactions. mdpi.com The production of these VOCs, including the specific profile of branched-chain alkanes, was found to be influenced by the carbon source available to the fungus. mdpi.comconicet.gov.ar

Fungal secondary metabolites are typically synthesized via specific biosynthetic pathways, with the genes for these pathways often clustered together in the fungal genome. nih.gov The expression of these gene clusters is tightly regulated and can be influenced by environmental cues. nih.gov While the direct isolation of this compound from a fungal source is documented in the context of its biosynthetic potential, the exploration of its full range of functions as a fungal secondary metabolite is an ongoing area of research.

Explorations into Microbially-Mediated Biosynthesis Pathways

The biosynthesis of alkanes, including branched-chain alkanes like this compound, in microorganisms is a subject of increasing scientific interest, particularly for its potential in biofuel production. nih.gov

In fungi such as Fusarium verticillioides, the proposed pathway for the biosynthesis of straight-chain and branched-chain alkanes starts with fatty acid metabolism. mdpi.com The process involves the condensation of acetyl-CoA and malonyl-CoA units to produce fatty acids. mdpi.com These fatty acids can then undergo reactions like oxidation-reduction, decarbonylation, and decarboxylation to yield alkanes. mdpi.com For branched-chain alkanes, the incorporation of precursors like isobutyryl-CoA or 2-methylbutyryl-CoA instead of acetyl-CoA at the start of the fatty acid synthesis chain reaction could lead to the formation of 2-methylalkanes. mdpi.com

In bacteria, while the general principles of fatty acid synthesis as a precursor to alkanes hold, the specific enzymes and regulatory mechanisms can differ. nih.gov The production of this compound by Bacillus atrophaeus was found to be dependent on the culture medium, suggesting that the availability of specific precursors or the expression of biosynthetic genes is influenced by nutritional conditions. nih.gov Although detailed pathways for this compound synthesis in bacteria are not fully elucidated in the provided context, the general mechanism is understood to involve the modification of fatty acid synthesis pathways. nih.gov The microbial biosynthesis of alkanes is seen as a promising and sustainable alternative to chemical production methods. nih.gov

Geochemical and Environmental Presence of this compound

Occurrence in Fossil Fuels, Petroleum Crudes, and Ancient Geological Sediments

This compound, a branched-chain alkane, is a naturally occurring hydrocarbon found in various geochemical contexts, including fossil fuels, petroleum crudes, and ancient sediments. ontosight.ai As an isoparaffin, it is a component of the complex mixture of hydrocarbons that constitute crude oil. uct.ac.zauomus.edu.iq Its presence is noted in refined petroleum products such as diesel fuels, where it is considered a representative isoparaffin hydrocarbon. chevron.com

The analysis of geological materials often reveals the presence of this compound and its isomers. For instance, studies of fugitive dust sources in the Athabasca Oil Sands Region identified this compound and 3-methylnonadecane (B1614842) in samples from tailings pond dike sands, which are rich in bitumen. tandfonline.comtandfonline.com The distribution of specific alkanes, including this compound, within geological sediments serves as a valuable marker. ontosight.ai These patterns can offer insights into the historical vegetation and climatic conditions of an area. ontosight.ai

In marine and coastal environments, the detection of methylnonadecane isomers in sediments is frequently linked to petroleum inputs. unam.mx For example, the analysis of sediments from the northeastern Havana littoral showed the presence of 3-methylnonadecane and 4-methylnonadecane, indicating contamination from fossil fuels. unam.mx The presence of an unresolved complex mixture (UCM) of hydrocarbons, alongside specific biomarkers like isoprenoids, steranes, and hopanes, is a strong indicator of chronic oil pollution. unam.mx Furthermore, isomers like 3-methylnonadecane have been utilized as internal standards in the gas chromatographic analysis of deep-sea anoxic sediments, highlighting their relevance in geochemical studies. psu.eduresearchgate.net

Table 1: Detection of Methylnonadecane Isomers in Geochemical Samples

| Isomer | Sample Type | Location/Context | Reference |

|---|---|---|---|

| This compound | Fossil Fuels | General | ontosight.ai |

| This compound | Diesel Fuel | Representative Hydrocarbon | chevron.com |

| This compound | Tailings Pond Dike Sands | Athabasca Oil Sands Region, Canada | tandfonline.comtandfonline.com |

| 3-Methylnonadecane | Tailings Pond Dike Sands | Athabasca Oil Sands Region, Canada | tandfonline.comtandfonline.com |

| 3-Methylnonadecane | Coastal Sediments | Northeastern Havana, Cuba | unam.mx |

| 4-Methylnonadecane | Coastal Sediments | Northeastern Havana, Cuba | unam.mx |

| 3-Methylnonadecane | Marine Sediments | Validation study sample | scielo.br |

| 4-Methylnonadecane | Marine Sediments | Validation study sample | scielo.br |

| 3-Methylnonadecane | Deep-sea Sediments | Eastern Aleutian Subduction Zone | psu.edu |

Detection in Environmental Matrices Including Soils and Contaminated Effluents

This compound and its isomers are detected in various environmental matrices, often as a result of anthropogenic activities and natural biological processes. The study of these compounds in soils can help trace the origin and fate of organic matter within ecosystems. ontosight.ai

In contaminated soils, this compound is a notable compound. It has been identified in crude oil-contaminated soils, where studies have shown it can be completely degraded by native fungal species such as Aspergillus niger and Rhizopus oryzae during bioremediation processes. isroset.org Similarly, its isomer, 10-methylnonadecane, has been found in agricultural soils irrigated with tannery effluents in India and in the rhizosphere soils of the medicinal plant Panax notoginseng in China. rsc.orgnih.gov Research on petroleum-contaminated sites has also reported the presence of 10-methylnonadecane. scholarsresearchlibrary.com

The compound is also found in various types of contaminated water and effluents. For instance, this compound was detected in the hydrocarbon fractions of crude oil-polluted water prior to bioremediation treatments. cjees.ro In a study on the biodegradation of Palm Oil Mill Effluent (POME), this compound was observed after seven days of treatment with the fungus Aspergillus niger. omicsonline.org Industrial effluents are another source; a proposed chemical manufacturing process noted the use of a related compound, (8R,9R)-2-methylnonadecane-8,9-diol, indicating the potential for its presence in the plant's treated effluent. environmentclearance.nic.in Furthermore, 10-methylnonadecane was identified in the treated effluent from strong alkali-surfactant-polymer flooding produced water, a wastewater generated during enhanced oil recovery operations. nih.gov

Table 2: Detection of this compound in Environmental Matrices

| Compound | Matrix | Source/Context of Contamination | Finding | Reference |

|---|---|---|---|---|

| This compound | Crude Oil-Polluted Water | Petroleum | Detected before bioremediation. | cjees.ro |

| This compound | Palm Oil Mill Effluent (POME) | Agro-industry | Observed after 7 days of fungal degradation. | omicsonline.org |

| This compound | Crude Oil-Contaminated Soil | Petroleum | Completely degraded by Aspergillus niger and Rhizopus oryzae. | isroset.org |

| 10-Methylnonadecane | Agricultural Soil | Tannery Effluent Irrigation | Detected in solvent extracts of soil. | nih.gov |

| 10-Methylnonadecane | Rhizosphere Soil | Panax notoginseng cultivation | Identified as a liposoluble component. | rsc.org |

| 10-Methylnonadecane | Produced Water Effluent | Oil & Gas (ASP Flooding) | Detected after aerobic treatment. | nih.gov |

Advanced Methodologies for the Chemical Synthesis of 2 Methylnonadecane

Catalytic Hydrogenation Routes for Alkene Precursors

Catalytic hydrogenation is a fundamental and widely utilized method for the synthesis of alkanes from unsaturated precursors like alkenes. This process involves the addition of hydrogen across the double bond of an alkene in the presence of a metal catalyst. For the synthesis of 2-methylnonadecane, a suitable alkene precursor such as 2-methyl-1-nonadecene (B15469682) or other isomers of methylnonadecene would be required.

The general reaction is as follows:

C_20H_40 (2-methylnonadecene) + H_2 --(catalyst)--> C_20H_42 (this compound)

The choice of catalyst is crucial for the efficiency of the reaction. Commonly used catalysts include platinum, palladium, and nickel. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes to alkanes. plymouth.ac.uk The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen gas.

| Catalyst | Conditions | Efficacy |

| Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., ethanol) | High |

| Platinum(IV) Oxide (Adam's catalyst) | H₂ gas, solvent (e.g., acetic acid) | High |

| Raney Nickel | H₂ gas, solvent (e.g., ethanol) | Good |

The hydrogenation process is generally stereospecific, with hydrogen atoms adding to the same face of the double bond (syn-addition). However, for the synthesis of an achiral molecule like this compound from an appropriate precursor, stereoselectivity is not a primary concern.

Grignard Reaction-Based Synthetic Pathways

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds, making them highly suitable for constructing the carbon skeleton of this compound. fiveable.meunacademy.com A common strategy involves the reaction of a Grignard reagent with a ketone.

To synthesize this compound, one could react a heptadecylmagnesium halide (e.g., heptadecylmagnesium bromide) with acetone. fishersci.iewikipedia.org This reaction forms the tertiary alcohol, 2-methyl-2-nonadecanol.

Step 1: Formation of the Tertiary Alcohol

CH_3(CH_2)_16MgBr (heptadecylmagnesium bromide) + (CH_3)_2CO (acetone) → (CH_3)_3CO(CH_2)_16CH_3 (2-methyl-2-nonadecanol)

This is a nucleophilic addition where the heptadecyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

Alternatively, methylmagnesium bromide can be reacted with 2-nonadecanone. americanelements.comfishersci.fifishersci.fi

CH_3MgBr (methylmagnesium bromide) + CH_3(CH_2)_16COCH_3 (2-nonadecanone) → (CH_3)_3CO(CH_2)_16CH_3 (2-methyl-2-nonadecanol)

Step 2: Conversion of the Alcohol to the Alkane

The resulting tertiary alcohol, 2-methyl-2-nonadecanol, can then be converted to this compound. This typically involves two subsequent steps: dehydration of the alcohol to form an alkene, followed by hydrogenation. plymouth.ac.uk

Derivation from Tertiary Alcohol Precursors

The synthesis of this compound can be efficiently achieved starting from a tertiary alcohol precursor, specifically 2-methyl-2-nonadecanol. This method involves the dehydration of the alcohol to form an alkene, which is then hydrogenated to the final alkane product. plymouth.ac.uk

The dehydration of tertiary alcohols is readily accomplished under acidic conditions. byjus.comunacademy.com The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. libretexts.orglibretexts.org

Mechanism of Dehydration:

Protonation of the hydroxyl group: The alcohol is treated with a strong acid, such as sulfuric acid or phosphoric acid, to protonate the hydroxyl group, forming a good leaving group (water). byjus.comlibretexts.org

Formation of a carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation. This is the rate-determining step. byjus.com

Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. byjus.com

The dehydration of 2-methyl-2-nonadecanol will likely produce a mixture of alkene isomers, primarily 2-methyl-1-nonadecene and 2-methyl-2-nonadecene. The subsequent hydrogenation of this alkene mixture, as described in section 3.1, will yield the desired this compound.

| Reagent | Conditions | Product |

| Concentrated H₂SO₄ | Heat | Mixture of 2-methyl-1-nonadecene and 2-methyl-2-nonadecene |

| Phosphoric Acid (H₃PO₄) | Heat | Mixture of 2-methyl-1-nonadecene and 2-methyl-2-nonadecene |

Chemoenzymatic and Biomimetic Approaches to Alkane Synthesis

Modern synthetic chemistry is increasingly looking towards nature for inspiration, leading to the development of chemoenzymatic and biomimetic approaches. mdpi.comprinceton.edu While specific enzymatic routes for the industrial synthesis of this compound are not yet mainstream, research into biomimetic catalysis offers promising avenues. researchgate.net

For instance, certain microorganisms naturally produce branched-chain alkanes. The biosynthetic pathways in these organisms could be mimicked using synthetic catalysts. These processes often occur under mild conditions (room temperature and physiological pH) and can offer high selectivity. mdpi.com

Research has shown that some algae can produce branched hydrocarbons like squalane, which can then be catalytically converted into smaller branched alkanes. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of using bio-derived feedstocks and catalytic systems inspired by biological processes. The development of artificial enzymes and small molecule catalysts that emulate the function of natural enzymes is an active area of research that could lead to more sustainable and efficient syntheses of specific alkanes like this compound in the future. princeton.edu

Sophisticated Analytical and Characterization Techniques Applied to 2 Methylnonadecane Research

Advanced Chromatographic Separation Methodologies

Chromatography is the cornerstone of separating 2-methylnonadecane from other structurally similar hydrocarbons. The choice of technique depends on the complexity of the sample matrix and the analytical objective, whether it is qualitative identification or quantitative analysis.

Gas Chromatography (GC) for Complex Mixture Resolution

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. jfda-online.compomics.com In this technique, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase.

The retention of this compound is highly dependent on the column's stationary phase and the temperature program used. Nonpolar stationary phases are common for hydrocarbon analysis. The Kovats retention index (I), a dimensionless unit, helps in the identification of compounds by normalizing retention times to those of adjacent n-alkanes. For this compound, specific retention indices have been determined on various stationary phases, aiding in its identification in complex chromatograms. nist.gov For instance, GC-MS analysis has successfully identified this compound in diverse samples such as Ayurvedic medicinal formulations, the chemical secretions of African weaver ants, and various plant extracts. jocpr.comjournalcsij.compjosr.commdpi.com

Table 1: Kovats Retention Index (I) of this compound on Different GC Columns

| Column Type | Active Phase | Retention Index (I) |

| Capillary | OV-1 | 1965.2 |

| Capillary | DB-1 | 1966 |

| Capillary | Siloxane, 5% Ph | 1962 |

| Capillary | Squalane | 1963 |

Data sourced from the NIST WebBook. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for High-Resolution Analysis

For exceptionally complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps effluent from the primary column and periodically injects it onto the second, shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram with highly structured ordering of compounds, which is particularly useful for separating isomeric compounds. While specific studies focusing solely on this compound using GCxGC are not prevalent, the technique is widely applied in metabolic profiling and the analysis of petroleum fractions where such branched alkanes are abundant. pomics.com

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) in Hydrocarbon Fractionation

Liquid chromatography, including its high-pressure variant, High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating compounds based on their affinity for a liquid mobile phase and a solid stationary phase. nih.gov In the context of hydrocarbon analysis, HPLC is often used as a preparatory or fractionation step before GC analysis. peerj.com Normal-phase HPLC, using a polar stationary phase (like silica) and a nonpolar mobile phase (like hexane), can effectively separate hydrocarbons into classes based on polarity. For instance, complex mixtures can be fractionated into saturates, aromatics, and polar compounds. The saturated fraction, which would contain this compound, can then be collected for more detailed analysis by GC or GC-MS. peerj.comca.govresearchgate.net This approach simplifies complex matrices, reduces interferences, and allows for the enrichment of trace components. peerj.com

Column Chromatography for Isolation and Purification Strategies

Supercritical Fluid Chromatography (SFC) for Efficient Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com Supercritical fluids exhibit properties intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which allows for fast and efficient separations with lower back pressure than HPLC. chromatographyonline.comsci-hub.se SFC is particularly well-suited for the analysis and purification of non-polar compounds like alkanes. libretexts.org With neat carbon dioxide as the mobile phase, SFC behaves as a normal-phase technique, making it effective for separating hydrocarbons. sci-hub.se The technique is considered a "green" alternative to normal-phase HPLC as it significantly reduces the use of toxic organic solvents. nih.gov

Spectroscopic Elucidation Methods

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS), especially when coupled with GC, is the most common spectroscopic method for identifying this compound. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. This pattern, characterized by specific mass-to-charge (m/z) ratios of the fragment ions, can be compared against spectral libraries, such as the NIST library, for positive identification. pomics.com GC-MS has been instrumental in identifying this compound in a wide array of natural and synthetic product analyses. jocpr.comjournalcsij.compjosr.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for detailed structural elucidation of organic molecules. While routine for many organic compounds, the ¹H and ¹³C NMR spectra of long-chain alkanes like this compound can be complex due to significant signal overlap of the many methylene (B1212753) (-CH2-) groups. However, NMR can provide information on the segmental motion of the carbon chain in the liquid state. dokumen.pub Specific signals corresponding to the methyl groups and the unique carbons and protons near the branching point can be used for structural confirmation, distinguishing it from its linear isomer, eicosane (B133393).

Mass Spectrometry (MS) for Molecular Identification and Quantitative Profiling

Mass spectrometry is a cornerstone technique for the molecular identification of this compound. In electron ionization (EI-MS), the this compound molecule (C₂₀H₄₂) undergoes fragmentation, producing a characteristic pattern of ions. While the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 282.5 may be observed, it is often weak or absent in long-chain alkanes.

The fragmentation pattern is dominated by the cleavage of C-C bonds, leading to a series of carbocation fragments that differ by 14 atomic mass units, corresponding to the loss of methylene (-CH₂-) groups. This results in a characteristic cluster of peaks at m/z values such as 43, 57, 71, 85, etc. The relative abundance of these fragments helps in confirming the alkane nature of the compound. The presence of the methyl branch influences the fragmentation, potentially leading to more stable secondary carbocations and altering the relative intensities of certain peaks compared to its linear isomer, n-eicosane. For quantitative analysis, especially in complex mixtures, techniques like selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing on specific, characteristic fragment ions of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Determination

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule. For an alkane such as this compound, the spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of carbon-hydrogen (C-H) bonds. nist.gov

The gas-phase FT-IR spectrum of this compound shows strong absorption bands in the region of 2850-3000 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. nist.gov Bending vibrations for these groups appear at lower wavenumbers. Specifically, scissoring and rocking vibrations for -CH₂- groups and asymmetric and symmetric bending for -CH₃ groups are observed in the 1350-1470 cm⁻¹ range. nist.gov The presence of these distinct peaks confirms the saturated hydrocarbon structure of the molecule, and the absence of significant peaks in other regions (e.g., C=O, O-H, C=C) verifies its purity from other functionalized compounds. iscientific.orgjournalajrb.com

Table 1: Characteristic FT-IR Absorption Bands for this compound (Data sourced from NIST Gas Phase Spectrum) nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | Asymmetric C-H Stretch | -CH₃ |

| ~2925 | Asymmetric C-H Stretch | -CH₂ |

| ~2870 | Symmetric C-H Stretch | -CH₃ |

| ~2855 | Symmetric C-H Stretch | -CH₂ |

| ~1465 | Bending (Scissoring/Asymmetric) | -CH₂ / -CH₃ |

| ~1378 | Symmetric Bending (Umbrella) | -CH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural and dynamic analysis of this compound, providing information that complements MS and FT-IR data.

Carbon-13 (¹³C) NMR spectroscopy allows for the observation of each unique carbon atom in the this compound molecule. Due to the molecule's asymmetry caused by the methyl branch at the C2 position, most of the 20 carbon atoms are chemically non-equivalent and thus produce distinct signals. dokumen.pub The chemical shifts of these carbons fall within the typical range for alkanes (approximately 10-40 ppm). oregonstate.edulibretexts.org

Beyond simple structural mapping, ¹³C NMR is extensively used to study molecular dynamics through the measurement of spin-lattice relaxation times (T₁). researchgate.netresearchgate.net The T₁ value for a specific carbon nucleus is related to its mobility; shorter T₁ values indicate faster motion. For this compound, T₁ values vary along the carbon chain. dokumen.pubacs.org The terminal methyl groups exhibit the longest T₁ values (greatest mobility), and the values generally decrease towards the center of the chain, reflecting more restricted motion. acs.org The presence of the methyl branch at the C2 position restricts local motion, affecting the T₁ values of nearby carbons compared to their counterparts at the unsubstituted end of the chain. dokumen.pub These relaxation data are used to calculate effective correlation times (τeff), which quantify the rates of reorientation for individual C-H bond vectors. researchgate.net

Carbon-13 NMR for Molecular Motion and Conformational Studies

Hyphenated and Coupled Analytical Systems

To analyze complex samples where this compound is a minor component, hyphenated analytical systems are indispensable. These techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the analysis of this compound in volatile and semi-volatile mixtures, such as essential oils, petroleum products, and biological extracts. nih.govresearchgate.netsdiarticle4.com

In this technique, the sample is first vaporized and passed through a gas chromatograph. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As a branched alkane, this compound generally has a slightly lower boiling point and thus a shorter retention time than its linear isomer, n-eicosane, on standard non-polar columns.

After separation in the GC, the individual compounds enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net The identification of this compound is achieved by matching its retention time and mass spectrum against those of a known standard or a reference spectrum in a database, such as the NIST Mass Spectral Library. nih.govresearchgate.net This combination of high-resolution separation and specific molecular fingerprinting makes GC-MS a highly reliable and sensitive tool for detecting and quantifying this compound even in complex matrices.

Gas Chromatography–Electroantennographic Detection (GC-EAD) in Chemical Ecology

Gas Chromatography–Electroantennographic Detection (GC-EAD) is a powerful analytical technique used in chemical ecology to identify biologically active volatile compounds from complex mixtures. wiley.comscience.gov This method couples the high-resolution separation capability of a gas chromatograph (GC) with the sensitive and selective detection of an insect's antenna, which serves as a biological detector. researchgate.netfrontiersin.org The GC separates individual components of a sample, and as they elute from the column, the effluent is split. One portion goes to a standard GC detector, like a Flame Ionization Detector (FID), which records the chemical profile of the sample, while the other portion is directed over an isolated insect antenna. frontiersin.org

When a compound that is olfactorily active for the specific insect species elutes and passes over the antenna, it elicits a nerve impulse. This electrophysiological response, known as an electroantennogram (EAG), is recorded as a distinct signal. researchgate.net By comparing the timing of the EAG signals with the peaks on the conventional detector's chromatogram, researchers can pinpoint precisely which compounds in the mixture are perceived by the insect. frontiersin.org

In the context of this compound research, GC-EAD is an invaluable tool for investigating its potential role as a semiochemical. Semiochemicals are signaling molecules used in communication between organisms. researchgate.net Many insect pheromones, particularly contact and sex pheromones, are cuticular hydrocarbons (CHCs), a class to which this compound belongs. mdpi.com These compounds are often present in complex blends on the insect's cuticle.

Research has successfully utilized GC-EAD to identify specific methyl-branched alkanes and other hydrocarbons as key signaling molecules in various insect species. For instance, studies on the chemical ecology of certain bugs have used GC-EAD to identify EAG-active compounds from host plants or insect-derived secretions. wiley.comalaeq.org Although direct GC-EAD findings on this compound are not extensively documented in publicly available literature, the technique's proven efficacy with structurally similar compounds underscores its critical role. If this compound were a component of an insect's pheromone blend, GC-EAD would be the primary technique to confirm its bioactivity.

The table below summarizes findings from a representative study using GC-EAD to identify active compounds in an insect's volatile emissions, illustrating the type of data generated.

| Compound Identified | Retention Time (min) | FID Response (pA) | EAD Response (mV) | Bioactivity |

| Hexyl butyrate | 10.2 | 150 | 0.8 | Active |

| (E)-2-Hexenyl butyrate | 11.5 | 210 | 1.2 | Active |

| (E)-4-Oxo-2-hexenal | 12.1 | 85 | 0.9 | Active |

| Unidentified Terpene | 14.3 | 120 | 0.1 | Inactive |

This table is illustrative, based on typical GC-EAD findings for insect pheromones, as detailed in related research. wiley.com

Liquid Chromatography–Mass Spectrometry (LC-MS) and Capillary Electrophoresis–Mass Spectrometry (CE-MS) for Complex Biogenic Samples

While Gas Chromatography is a cornerstone for analyzing volatile and semi-volatile compounds like this compound, Liquid Chromatography–Mass Spectrometry (LC-MS) and Capillary Electrophoresis–Mass Spectrometry (CE-MS) offer complementary and sometimes superior capabilities for analyzing complex biogenic samples.

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase before detection by a mass spectrometer. nih.gov For non-polar compounds like long-chain hydrocarbons, which are challenging to analyze by LC using standard reversed-phase columns, specialized methods have been developed. Silver ion high-performance liquid chromatography (Ag-HPLC), for example, can effectively separate hydrocarbons based on the number, geometry, and position of double bonds. researchgate.net

When coupled with a mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) for non-polar molecules, this technique becomes a powerful tool for analyzing insect cuticular hydrocarbon profiles. researchgate.net Research has shown that LC-APCI-MS can detect a significantly broader range of CHCs than GC-MS, including very long-chain hydrocarbons (up to C58 and beyond) that are often missed by conventional GC methods due to their low volatility. researchgate.netmdpi.com This is crucial as the full profile of CHCs, including high molecular weight compounds like this compound and larger, can be essential for understanding their biological function in insect communication and physiology. mdpi.comnih.gov The analysis of a cockroach species using Ag-HPLC/APCI-MS revealed numerous CHCs not previously identified by GC-MS, highlighting the expanded analytical window provided by this LC-MS approach. researchgate.net

Capillary Electrophoresis–Mass Spectrometry (CE-MS)

Capillary Electrophoresis–Mass Spectrometry is a high-resolution analytical technique that separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. nih.govnih.gov It is exceptionally well-suited for analyzing charged (ionic) and polar metabolites from extremely small sample volumes, making it a powerful tool in metabolomics and the analysis of complex biological fluids or tissue extracts. nih.govdiva-portal.org

While this compound itself is a neutral, non-polar molecule and thus not directly amenable to standard CE analysis, its metabolites or associated charged biomolecules within a sample could be readily analyzed by CE-MS. Furthermore, derivatization strategies can be employed to introduce a charge to neutral molecules, enabling their separation by CE. For instance, methods developed for the analysis of lipids, which share some chemical properties with hydrocarbons, can expand the utility of CE-MS to a wider range of biomolecules. chemrxiv.org Therefore, in studies investigating the metabolic fate of this compound or its role within a broader biochemical network in an organism, CE-MS would be an indispensable technique for characterizing the polar and charged components of the system.

The following table outlines the comparative strengths of these advanced analytical techniques for the analysis of complex biogenic samples containing compounds like this compound.

| Technique | Principle of Separation | Best Suited For | Key Advantage in this compound Research |

| GC-EAD | Volatility and interaction with stationary phase; biological response | Volatile, olfactorily active semiochemicals | Directly identifies if this compound is perceived by an insect antenna, confirming its role as a semiochemical. frontiersin.org |

| LC-MS | Partitioning between liquid mobile and solid stationary phases | Non-volatile and high molecular weight compounds | Analysis of the complete cuticular hydrocarbon profile, including very long-chain compounds beyond the range of GC-MS. researchgate.netmdpi.com |

| CE-MS | Electrophoretic mobility (charge-to-size ratio) | Charged and polar molecules in small sample volumes | High-resolution analysis of potential polar metabolites of this compound or associated ionic species in a biological system. nih.govnih.gov |

Environmental Fate and Biogeochemical Cycling of 2 Methylnonadecane

Microbial Biodegradation Pathways and Mechanisms

The structure of hydrocarbons significantly influences their susceptibility to microbial breakdown. Generally, the order of degradability is linear alkanes, followed by branched alkanes, small aromatics, and then cyclic alkanes. nih.gov As a branched alkane, 2-methylnonadecane is readily biodegradable, though typically at a slower rate than its straight-chain counterpart, n-nonadecane.

Degradation Kinetics and Extents by Specific Microbial Strains and Consortia

Various microorganisms have demonstrated the ability to degrade this compound. Fungal species, in particular, have shown high efficiency. Studies have documented the complete degradation of this compound by fungi such as Rhizopus oryzae and Aspergillus niger. In one study, a bacterial strain identified as Bacillus cereus (strain SD1) proved to be a highly efficient degrader, removing 98% of total hydrocarbons from a crude oil mixture within 15 days of incubation. Additionally, consortia of bacteria isolated from sunflower husks have been effective in breaking down this compound present in crude oil-contaminated water.

Interactive Table 1: Microbial Degradation of this compound

| Microorganism/Consortium | Type | Degradation Extent | Source / Context |

|---|---|---|---|

| Rhizopus oryzae | Fungus | Complete degradation | Crude oil contaminated soil |

| Aspergillus niger | Fungus | Complete degradation | Crude oil contaminated soil |

| Bacillus cereus (Strain SD1) | Bacterium | High (98% total hydrocarbon) | Crude oil degradation |

| Bacteria from sunflower husk | Bacterial Consortium | Effective degradation | Crude oil-contaminated water |

Comparative Biodegradation Rates in Weathered Petroleum Hydrocarbon Mixtures

In complex environmental mixtures like weathered crude oil, the biodegradation of different hydrocarbon classes occurs at varying rates. Research on weathered oil samples, such as those from the Deepwater Horizon disaster, reveals a distinct hierarchy of degradation. acs.org Methylalkanes, including this compound, are degraded less rapidly than n-alkanes but are more susceptible to breakdown than more complex and recalcitrant compounds like cyclic and acyclic isoprenoids. acs.org

Studies focusing on saturates in the n-C₂₂ to n-C₂₉ range found that while n-alkanes were over 95% depleted in the most weathered samples, methylalkanes were degraded to a lesser, albeit significant, extent. This indicates that while the methyl branch slightly hinders microbial attack compared to linear alkanes, this compound is still a viable substrate for many microorganisms in a contaminated environment. acs.org

Table 2: General Order of Biodegradation Susceptibility in Petroleum Mixtures

| Rank | Hydrocarbon Class |

|---|---|

| 1 (Most Susceptible) | n-Alkanes |

| 2 | Methylalkanes (e.g., this compound) & Alkylcycloalkanes |

| 3 | Acyclic Isoprenoids (e.g., Pristane, Phytane) |

| 4 | Cyclic Isoprenoids |

This table represents a generalized ranking based on multiple studies. nih.govacs.org

Impact of Environmental Conditions on Biodegradation Processes

The rate and extent of this compound biodegradation are governed by several environmental factors. The presence of a metabolically capable microbial population is a primary requirement. nih.gov Beyond that, conditions must be favorable for microbial growth and enzymatic activity.

Oxygen Availability : Aerobic degradation is generally much faster and more efficient than anaerobic pathways. The initial enzymatic attack on alkanes often involves oxygenase enzymes, making oxygen a critical component. ajol.info

Nutrient Concentrations : The availability of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and can be a limiting factor in the bioremediation of hydrocarbon-contaminated environments. nih.govresearchgate.net

Temperature and pH : Biodegradation can occur over a wide temperature range, but optimal rates are typically found between 15-40°C, depending on the environment (marine, freshwater, or soil) and the specific microorganisms. nih.gov A pH range of 6 to 9 is generally conducive to the microbial degradation of hydrocarbons. nih.gov

Bioavailability : As a hydrophobic compound, the bioavailability of this compound can limit its degradation. The production of biosurfactants by some microorganisms can enhance the solubility and uptake of hydrocarbons, thereby increasing degradation rates. nih.gov

Microbial Consortia : Mixed microbial populations are often more effective at degrading complex hydrocarbon mixtures than single strains. Different species can perform different steps in the degradation pathway, leading to a more complete breakdown of the compounds. nih.gov

Role as a Geochemical and Paleoenvironmental Biomarker

Biomarkers are organic compounds preserved in sediments that provide information about the organisms and environmental conditions of the past. copernicus.org Due to their chemical stability, long-chain alkanes like this compound are well-preserved in soil and sediment archives and serve as valuable molecular fossils. copernicus.orgcopernicus.org

Tracing the Origin and Transformations of Organic Matter in Ecosystems

The presence and relative abundance of this compound can help identify the sources of organic matter in an environment. It can be indicative of both natural and anthropogenic inputs.

For instance, this compound is a known component of crude oil and its refined products. Its detection in environmental samples, such as tailings pond sands, can serve as a tracer for pollution from petroleum sources.

Furthermore, specific biological sources have been identified. The compound is produced by certain bacteria, such as Streptomyces species. Its presence in smoke condensates from the smoldering of peat also links it to biomass burning events, providing clues about the transformation of terrestrial organic matter.

Reconstruction of Past Vegetation and Climate Regimes from Alkane Distributions

The analysis of n-alkane distributions in sediment cores is a widely used proxy to reconstruct past changes in vegetation and climate. copernicus.orgdsjyj.com.cnkopri.re.kr Long-chain alkanes (typically >C₂₅) are characteristic of the epicuticular waxes of higher terrestrial plants. copernicus.org The distribution patterns of these alkanes, including branched isomers like this compound, can reflect the types of vegetation present (e.g., grasses vs. trees) and, by extension, the climatic conditions that favored them. copernicus.orgkopri.re.kr

While specific reconstructions based solely on this compound are not common, its contribution to the total alkane profile is part of the complex signature used in paleoenvironmental studies. For example, the ratio of different alkanes can help distinguish between organic matter derived from aquatic versus terrestrial plants or marine versus terrestrial sources. dsjyj.com.cnkopri.re.kr By analyzing these molecular fossils through the layers of a sediment core, scientists can piece together a history of ecological and climatic shifts over thousands of years. copernicus.org

Ecological Interactions Beyond Pheromonal Communication

While the role of hydrocarbons as pheromones is well-documented, the ecological significance of compounds like this compound often extends into more complex interactions. These functions can range from contributing to a species' chemical identity to mediating interactions between different species in an ecosystem.

Contribution to Cuticular Hydrocarbon Profiles and Interspecific Recognition

Cuticular hydrocarbons (CHCs) are a primary component of the waxy outer layer of insects, serving initially as a barrier to prevent water loss. ncsu.edu However, this complex mixture of compounds, including n-alkanes, alkenes, and methyl-branched alkanes, also functions as a crucial information-rich chemical signature. ncsu.edunih.gov This signature is often species-specific and can even vary between populations of the same species, playing a vital role in interspecific recognition. nih.govmdpi.com

The composition of CHCs can be influenced by both genetic and environmental factors, leading to distinct chemical profiles that can be used to differentiate not only between species but also between geographically separate populations. nih.govmurraystate.edu

Potential as a Chemical Signal in Broader Ecological Contexts

The role of this compound extends beyond its contribution to recognition signals into a wider array of ecological interactions. Its presence in the environment can influence the behavior and survival of other organisms, highlighting its function as a multi-purpose chemical signal.

One significant example is its production by microorganisms. The soil bacterium Streptomyces strain H3-2 produces a variety of volatile organic compounds, including this compound. nih.gov Research has indicated that these compounds have antifungal properties, and they have been explored for the biological control of Banana Fusarium Wilt, a disease caused by a fungus. nih.gov In this context, this compound acts as an allelochemical, a compound produced by one organism that affects the growth, survival, or reproduction of another species.

Interspecific competition among insects can also be mediated by such chemical compounds. For example, studies on mosquito larvae have found that under overcrowded conditions, they produce chemical factors that are toxic and retard the growth of other larvae. oup.com While this study identified isomers like 8-methylnonadecane as major active components, it demonstrates the potential for methyl-branched nonadecanes to act as population-regulating agents in specific ecological niches. oup.com

Furthermore, this compound is involved in the atmospheric transport of chemical signals. It has been identified as one of the hydrocarbon components in the sex pheromone blend of the moth Hylesia lamae. acs.org Research suggests that such low-volatility, hydrophobic molecules can be adsorbed onto atmospheric aerosols. acs.org This mechanism could potentially protect the pheromone from degradation and alter its transport dynamics, influencing how the chemical signal travels through the environment and is perceived by other organisms over longer distances. acs.org The compound has also been detected as a component of emissions from burning biomass, such as in wildfires, indicating its release into the broader environment through such events. nih.gov

The study of this compound and similar hydrocarbons is also valuable in environmental science as these compounds can serve as biomarkers. ontosight.ai Their distribution patterns in soils and sediments can provide insights into the history of vegetation and the fate of organic matter within ecosystems. ontosight.ai

Theoretical and Computational Studies on 2 Methylnonadecane

Molecular Dynamics Simulations for Conformational Landscape and Rotational Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like 2-methylnonadecane. These simulations model the movement of atoms over time, offering a detailed view of the molecule's conformational landscape and rotational behavior.

Studies on long-chain alkanes have shown that their conformational and dynamic properties are complex. For instance, research on eicosane (B133393) (C20) isomers, which include this compound, has utilized nonequilibrium molecular dynamics (NEMD) simulations to investigate the impact of methyl branching on fluid rheology. nih.gov In these simulations, a united-atom model is often employed, where each CH, CH₂, and CH₃ group is treated as a single interaction site to reduce computational cost. While bond lengths and angles are typically held fixed, torsional rotations along the carbon-carbon bonds are allowed, as these motions are crucial for conformational changes. nih.govbyu.edu

Simulations reveal that the presence of a methyl branch significantly influences the molecule's behavior. For this compound, the methyl group near the end of the long carbon chain introduces steric hindrance that affects how the molecule packs and moves. The conformational entropy, a measure of the number of accessible conformations, is influenced by factors such as the number of rotatable bonds and terminal methyl groups. chemrxiv.org The long C19 backbone of this compound allows for a vast number of possible conformations, ranging from extended, all-trans states to more compact, folded structures. nih.govresearchgate.net The interplay between these conformations is a key determinant of the macroscopic properties of the substance.

Table 1: Simulation Parameters for Eicosane Isomers This table is illustrative, based on typical parameters used in molecular dynamics simulations of long-chain alkanes.

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Model | United-Atom (UA) Model | byu.edu |

| Force Field | Lennard-Jones potentials for dispersion forces | byu.edu |

| Constraints | Fixed bond lengths and angles | byu.edu |

| Flexible Degrees of Freedom | Torsional rotation (dihedral angles) | byu.edu |

| System Size | 64-125 molecules in a periodic box | byu.edu |

| Simulation Type | Nonequilibrium Molecular Dynamics (NEMD) | byu.edu |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which governs its reactivity. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distributions, and the stability of different molecular conformations. chemistry.or.jp

For alkanes, which are non-polar molecules with only C-C and C-H sigma bonds, the electronic structure is characterized by a large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This large HOMO-LUMO gap is indicative of the molecule's high kinetic stability and low reactivity under normal conditions. chemistry.or.jp Quantum chemical methods like Density Functional Theory (DFT) are used to calculate these properties. researchgate.net For long-chain alkanes, specialized approaches such as long-range corrected DFT may be necessary to accurately capture intramolecular forces like van der Waals interactions, which can influence conformational energies. researchgate.net

The reactivity of alkanes is generally limited to high-energy processes like combustion and pyrolysis, or catalytic reactions that can activate the strong C-H and C-C bonds. Quantum chemistry can be used to calculate reactivity descriptors. Although specific data for this compound is not widely published, general principles for alkanes apply. For instance, the bond dissociation energies (BDEs) for C-H bonds can be calculated to predict which hydrogen atoms are most susceptible to abstraction. In this compound, the tertiary C-H bond at the second carbon position is expected to have a lower BDE than the primary and secondary C-H bonds, making it a more likely site for initial attack in radical reactions.

Furthermore, quantum chemical calculations are essential for deriving the parameters used in the kinetic models discussed in the following section. They provide crucial data on reaction enthalpies, activation energies, and transition state geometries for the elementary reactions involved in the combustion of large alkanes. bibliomed.org

Table 2: Calculated Physicochemical Properties and Descriptors for this compound This table presents values obtained from computational models and databases. These are predicted, not experimental, values.

| Property/Descriptor | Calculated Value | Source/Method |

|---|---|---|

| Molecular Weight | 282.55 g/mol | Cheméo |

| Abraham Model L-Descriptor | 9.559 | acs.org |

| Molar Refractivity | 94.3 cm³ | Cheméo |

| Polarizability | 37.3 ų | Cheméo |

Integration into Detailed Chemical Kinetic Mechanisms for Combustion Modeling

This compound, as a representative of iso-alkanes found in diesel and jet fuels, is a critical component in the development of detailed chemical kinetic mechanisms for combustion modeling. arxiv.org These models are vast networks of elementary reactions that aim to simulate the complex chemistry occurring during fuel oxidation.

Development of Large-Scale Kinetic Models Incorporating Branched Alkanes

The creation of accurate combustion models relies on a hierarchical approach. Models start with a core mechanism for small molecules (H₂/CO) and are progressively expanded to include larger and more complex fuel components. Lawrence Livermore National Laboratory (LLNL) and other research groups have developed detailed kinetic models that include n-alkanes and 2-methylalkanes up to C20. byu.edu

A specific detailed chemical kinetic reaction mechanism for this compound has been developed, comprising an extensive 7,172 species and tens of thousands of reactions. chemrxiv.orgresearchgate.net The development of such large mechanisms is a significant undertaking, requiring systematic rules to estimate the thermochemical properties and reaction rate constants for a vast number of species and reactions. These estimations are often based on quantum chemical calculations and validated against experimental data from shock tubes, rapid compression machines, and flow reactors. The inclusion of large branched alkanes like this compound is essential for creating surrogate fuel models that can accurately predict the combustion behavior, such as ignition delay, of real-world transportation fuels. byu.edu

Computational Approaches for Enhancing Simulation Efficiency

The sheer size of detailed kinetic mechanisms for molecules like this compound presents a major computational challenge. Simulating a reacting flow with a mechanism containing thousands of species is computationally prohibitive for many practical applications, such as in-cylinder engine simulations. chemrxiv.org Consequently, significant research has focused on methods to enhance simulation efficiency.

One major area of research is mechanism reduction. These techniques aim to reduce the number of species and reactions in a detailed mechanism while retaining its predictive accuracy for specific combustion phenomena. Methods include skeletal reduction, which removes unimportant species and reactions, and time-scale analysis, which identifies and treats fast-reacting species as being in a steady state. chemrxiv.org

Another approach involves improving the numerical solvers used to integrate the stiff ordinary differential equations (ODEs) that describe the chemical kinetics. nih.gov For example, adaptive preconditioning strategies have been developed to accelerate the convergence of the numerical methods used in the ODE solver for large kinetic mechanisms like that of this compound. chemrxiv.org These advanced solvers can reduce chemistry simulation times by orders of magnitude, making the use of detailed kinetics more feasible within computational fluid dynamics (CFD) codes for engine modeling. acs.org

Structural Analogs and Derivatives of 2 Methylnonadecane in Academic Research

Investigation of Methylnonadecane Isomers (e.g., 10-Methylnonadecane (B1617883), 3-Methylnonadecane)

In the field of organic chemistry, isomers are molecules that share the same molecular formula but have different arrangements of atoms. solubilityofthings.comebsco.com This structural difference can lead to distinct physical and chemical properties. solubilityofthings.comscirp.org For methylnonadecane, isomers differ in the position of the methyl group along the 19-carbon nonadecane (B133392) chain. The investigation of these isomers, such as 2-methylnonadecane, 3-methylnonadecane (B1614842), and 10-methylnonadecane, is crucial in the study of insect chemical communication. annualreviews.orgfrontiersin.org

Insects are covered in a thin layer of lipids known as cuticular hydrocarbons (CHCs), which are complex mixtures of straight-chain alkanes, alkenes, and methyl-branched alkanes. frontiersin.orgnih.gov These compounds serve a primary function in preventing water loss but have also evolved to act as chemical signals for recognizing species, sex, and nestmates. annualreviews.orgresearchgate.netup.ac.zaantwiki.org The specific blend and the structure of these methyl-branched alkanes, including the position of the methyl group, are often species- and sex-specific. frontiersin.org

The identification of these isomers from insect extracts is a complex analytical challenge. Researchers use techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the components. unl.edu However, isomers can have very similar retention times, making identification difficult without synthetic standards for comparison. unl.edu

Table 1: Comparison of Selected Methylnonadecane Isomers in Research

| Isomer | Research Context | Key Findings | Citations |

| This compound | Insect pheromones, cuticular hydrocarbons | Identified in various insect species; component of pheromone blends. | usda.govresearchgate.net |

| 3-Methylnonadecane | Insect cuticular hydrocarbons | Component of CHC profiles in various insects, contributing to chemical signature. | up.ac.za |

| 10-Methylnonadecane | Soil chemistry, insect cuticular hydrocarbons | Identified in the rhizosphere soils of Panax notoginseng. rsc.org | rsc.org |

Chemical Synthesis and Characterization of Epoxide Derivatives (e.g., 7,8-Epoxy-2-methylnonadecane)

Epoxide derivatives of this compound are of significant interest, most notably as potent sex pheromones for several moth species in the Lymantria genus. usda.govresearchgate.net The compound (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, known as (+)-disparlure, is the primary sex pheromone of the gypsy moth, Lymantria dispar. researchgate.netresearchgate.net

The crucial role of this specific stereoisomer has driven extensive research into its chemical synthesis. Numerous synthetic strategies have been developed to produce disparlure (B1670770) and its analogs with high stereoselectivity, often starting from readily available materials. pherobase.com These syntheses are critical for producing the large quantities of pheromone needed for field applications in pest monitoring and control, such as in pheromone-baited traps. usda.govblaypublishers.com

Once synthesized, rigorous characterization is performed to confirm the structure and purity of the epoxide. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise structure and connectivity of the atoms.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which is characteristic of the molecule. researchgate.net

Gas Chromatography-Electroantennographic Detection (GC-EAD): A specialized technique where the antenna of a male moth is used as a biological detector to identify which compounds in a mixture are biologically active. researchgate.netresearchgate.net

Research has also explored other, closely related epoxide derivatives. For instance, a trace component identified from the pheromone gland of Lymantria dispar was (7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene. researchgate.net While this compound was weakly attractive to male moths, its exact biological role remains under investigation, highlighting the subtle structural modifications that can influence biological activity. researchgate.net

Research on Other Branched Alkanes with Analogous Structural Motifs

The study of this compound fits within a broader research context of branched alkanes that share similar structural features. These molecules are ubiquitous in the insect world and serve diverse biological functions. annualreviews.orgresearchgate.net

Methyl-branched alkanes are a dominant class of compounds in the cuticular hydrocarbon profiles of many insects, particularly in the order Hymenoptera (ants, bees, and wasps). biorxiv.org The number and position of methyl branches can vary significantly, creating a vast array of potential chemical signals. annualreviews.orgresearchgate.net These compounds can have single (monomethyl), double (dimethyl), or multiple (trimethyl, tetramethyl) methyl branches on the main carbon chain. annualreviews.orgunl.edu

The primary functions of these branched alkanes include:

Waterproofing: The waxy layer of CHCs, including branched alkanes, forms a critical barrier against desiccation, which is especially important for small organisms like insects. annualreviews.orgscienceopen.com The branching can lower the melting point of the wax layer compared to straight-chain alkanes, which may help insects adapt to different temperature regimes. annualreviews.org

Chemical Communication: Branched alkanes are integral to the chemical language of insects. They function as contact pheromones and cues for nestmate recognition in social insects, species recognition, and signaling reproductive status. frontiersin.orgup.ac.zau-tokyo.ac.jp

The biosynthesis of these compounds occurs in specialized cells called oenocytes. nih.goveje.cz The process involves fatty acid synthases that incorporate methyl groups from sources like methylmalonyl-CoA at specific points during the elongation of the carbon chain. u-tokyo.ac.jp

Development and Evaluation of Novel this compound Derivatives for Specific Applications

Research efforts are also focused on the development and evaluation of new, synthetic derivatives of this compound to create molecules with enhanced or novel properties. A major application driving this research is the development of improved pest management tools. google.com For example, derivatives could be designed to be more potent attractants, more stable in the environment, or to have sustained-release properties for use in insect traps. googleapis.com

Beyond pest control, long-chain branched alkanes like this compound serve as a structural backbone for creating other types of molecules. The functionalization of alkanes is a significant area of organic synthesis. novapublishers.com By introducing functional groups (like hydroxyl, carboxyl, or amino groups) onto the alkane chain, it is possible to create novel derivatives with specific properties for various applications. For instance, the introduction of polar functional groups can transform a nonpolar alkane into a surfactant or a molecule with different biological activities.

The development of novel derivatives often involves multi-step chemical synthesis. tandfonline.com The evaluation of these new compounds requires a combination of analytical chemistry to confirm their structure and application-specific testing to assess their performance. For example, a novel chitosan (B1678972) derivative, a complex carbohydrate polymer, showed potential in various biological applications, demonstrating how natural backbones can be modified to create functional materials. mdpi.com While not directly derived from this compound, this research illustrates the principle of creating novel derivatives from a basic structural scaffold for specific uses.

Future Directions and Emerging Research Avenues for 2 Methylnonadecane

Elucidation of Unexplored Biosynthetic Pathways and Genetic Regulation